![molecular formula C25H26N6O2 B11932719 2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)

2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

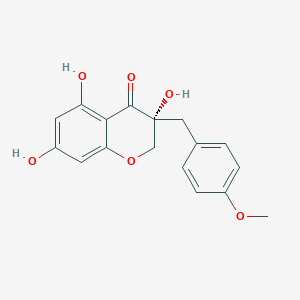

FM-479 is a chemical compound known for its role as a negative control for FM-381. It is a structural analog of FM-381 and exhibits no inhibitory potency against Janus kinase 3 (JAK3) or other kinases when used at the FM-381 effective dosing range of 100-300 nanomolar . The molecular formula of FM-479 is C25H26N6O2, and it has a molecular weight of 442.51 grams per mole .

Méthodes De Préparation

The synthesis of FM-479 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in research laboratories under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

FM-479, being a structural analog of FM-381, does not exhibit significant reactivity under standard conditions. It is primarily used as a negative control in biochemical assays, meaning it does not undergo typical chemical reactions such as oxidation, reduction, or substitution in these contexts . The compound is stable under normal laboratory conditions and does not form major products through common chemical reactions.

Applications De Recherche Scientifique

FM-479 is primarily used in scientific research as a negative control for FM-381. This means it is used to validate the specificity and efficacy of FM-381 in inhibiting JAK3. By comparing the effects of FM-381 and FM-479, researchers can confirm that the observed biological effects are due to the specific inhibition of JAK3 by FM-381 and not due to off-target effects . FM-479 is used in various fields, including:

Chemistry: To study the specificity of kinase inhibitors.

Biology: To investigate the role of JAK3 in cellular processes.

Medicine: To develop targeted therapies for diseases involving JAK3 dysregulation.

Industry: As a reference compound in the development of new kinase inhibitors.

Mécanisme D'action

FM-479 does not exhibit any inhibitory activity against JAK3 or other kinases. It serves as a negative control, meaning it does not interact with the molecular targets or pathways involved in JAK3 inhibition. This lack of activity makes it an ideal reference compound to validate the specificity of FM-381 .

Comparaison Avec Des Composés Similaires

FM-479 is similar to FM-381 in terms of its chemical structure but differs significantly in its biological activity. While FM-381 is a potent covalent reversible inhibitor of JAK3, FM-479 lacks this inhibitory activity . Other similar compounds include:

FM-381: A potent JAK3 inhibitor with high selectivity.

PF-06747711: Another JAK inhibitor with different selectivity profiles.

GSK9311: A kinase inhibitor with distinct target specificity.

FM-479’s uniqueness lies in its role as a negative control, providing a baseline to compare the effects of active inhibitors like FM-381 .

Propriétés

Formule moléculaire |

C25H26N6O2 |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

(E)-2-cyano-3-[5-(3-cyclohexyl-10-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+ |

Clé InChI |

RPIGHLXKDWUGDT-DTQAZKPQSA-N |

SMILES isomérique |

CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)/C=C(\C#N)/C(=O)N(C)C |

SMILES canonique |

CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)C=C(C#N)C(=O)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)

![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)

![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)

![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)